4-(5-Ethoxycarbonylpentylthio) aniline
Description
Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis and Materials Science
Aniline and its derivatives are foundational building blocks in modern organic chemistry. ontosight.ainbinno.com The primary amino group attached to a benzene (B151609) ring makes aniline a versatile precursor for a vast array of chemical transformations. wikipedia.orgatamanchemicals.com These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. ontosight.aisci-hub.se For instance, the analgesic paracetamol and the iconic dye indigo (B80030) are both synthesized from aniline precursors. wikipedia.org
The reactivity of the aniline core allows for straightforward modifications, such as electrophilic substitution reactions at the ortho and para positions of the aromatic ring. wikipedia.org Furthermore, the amino group can be readily diazotized and subsequently replaced with a wide variety of functional groups, a cornerstone of synthetic organic chemistry. wikipedia.org
In materials science, aniline derivatives are crucial for the development of conducting polymers, such as polyaniline, which have applications in electronics, sensors, and anti-corrosion coatings. ontosight.airsc.org The ability to tune the electronic properties of the aniline molecule through substitution makes these derivatives highly valuable in the design of novel materials with tailored functionalities. nbinno.com The incorporation of aniline derivatives into more complex molecular architectures is a common strategy for creating new materials with specific optical, electronic, or biological properties. sci-hub.seontosight.ai
Table 1: Representative Aniline Derivatives and Their Applications
| Compound Name | Application |
|---|---|
| Paracetamol | Analgesic Drug |
| Indigo | Blue Dye |
| 4,4'-Methylenedianiline | Precursor to Polyurethanes |
Role of Thioether and Ester Functionalities in Contemporary Chemical Design
The thioether and ester functional groups are pivotal in contemporary chemical design, each imparting unique and valuable properties to a molecule.
Thioether Functionality: A thioether consists of a sulfur atom bonded to two organic groups (R-S-R'). biologyinsights.com This group is analogous to an ether but with sulfur replacing oxygen, which leads to distinct chemical properties. biologyinsights.com Thioethers are important in medicinal chemistry, where they can influence a molecule's conformation and metabolic stability. thieme-connect.com The sulfur atom in a thioether can be oxidized to a sulfoxide (B87167) or a sulfone, a transformation that can be exploited in drug delivery systems that are sensitive to reactive oxygen species. acs.org In materials science, thioether linkages are used to create polymers and metal-organic frameworks with enhanced stability and functionality for applications such as heavy metal sequestration. acs.org The synthesis of thioethers is well-established, with methods like the reaction of thiols with alkyl halides providing a reliable route to these compounds. taylorandfrancis.com
Ester Functionality: Esters are derived from carboxylic acids and alcohols and are characterized by the -COO- functional group. numberanalytics.com They are ubiquitous in both nature and synthetic chemistry. solubilityofthings.com In nature, many esters are responsible for the characteristic fragrances of fruits and flowers. solubilityofthings.com In pharmaceutical sciences, the ester group is a key component of many prodrugs, which are inactive forms of a drug that are metabolized in the body to release the active therapeutic agent. numberanalytics.comnumberanalytics.com This strategy can improve a drug's solubility, stability, and bioavailability. numberanalytics.com Esters are also fundamental to the polymer industry, with polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) being used extensively in packaging and textiles. reagent.co.uk The polarity and potential for hydrogen bonding of the ester group can be tuned to control the physical properties of materials. jdlubricant.com
Table 2: Properties and Roles of Thioether and Ester Functionalities
| Functional Group | Key Properties | Common Roles in Chemical Design |
|---|---|---|
| Thioether (-S-) | Can be oxidized (sulfoxide, sulfone), influences molecular conformation | Drug design, responsive materials, polymer synthesis |
Conceptual Framework for the Multidisciplinary Study of 4-(5-Ethoxycarbonylpentylthio)aniline
A conceptual framework for the study of 4-(5-Ethoxycarbonylpentylthio)aniline is predicated on the synergistic interplay of its three key functional components. This molecule can be viewed as a trifunctional platform with distinct reactive sites, allowing for a multidisciplinary approach to its investigation.
The Aniline Core: This provides a site for polymerization to form conducting polymers, for diazotization and further functionalization, or for use as a building block in the synthesis of dyes or pharmaceuticals. The electronic properties of the aniline ring are modulated by the electron-donating thioether group at the para position.
The Thioether Linkage: The sulfur atom offers a site for coordination with metal ions, suggesting potential applications in catalysis or sensing. Its oxidation to sulfoxide or sulfone could be used to alter the molecule's polarity and biological activity in a controlled manner. The flexible pentyl chain provides conformational freedom.
The Ester Group: This terminal functionality can be hydrolyzed to the corresponding carboxylic acid, which could then be used for conjugation to other molecules, such as biomolecules or surfaces. The ester itself can influence the molecule's solubility and permeability across biological membranes.
The multidisciplinary study of this compound would therefore involve:
Synthetic Chemistry: Exploring the reactivity of each functional group to create a library of derivatives with diverse properties. nih.govresearchgate.nethoustonmethodist.orgnih.gov
Materials Science: Investigating the potential of this molecule as a monomer for novel polymers with interesting electronic or optical properties.
Medicinal Chemistry: Using the molecule as a scaffold for the design of new therapeutic agents, leveraging the known biological activities of aniline, thioether, and ester-containing compounds. ontosight.ainih.gov
Analytical Chemistry: Developing methods for the detection and quantification of this compound and its derivatives.
The combination of these three functional groups in a single molecule provides a rich platform for fundamental research and the development of new technologies.
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
ethyl 6-(4-aminophenyl)sulfanylhexanoate |
InChI |
InChI=1S/C14H21NO2S/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 |
InChI Key |
AFSAEQJHTCDSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCSC1=CC=C(C=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 5 Ethoxycarbonylpentylthio Aniline and Its Analogues
C-S Bond Formation Strategies for Thioether Anilines
The creation of the aryl-alkyl thioether linkage in 4-(5-ethoxycarbonylpentylthio)aniline and its analogues can be accomplished through several distinct synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C–S bonds, enabling the synthesis of aryl thioethers from aryl halides or pseudohalides and thiols. nih.gov This methodology is particularly valuable for coupling electron-rich aryl halides with thiols, a transformation that is often challenging via traditional nucleophilic aromatic substitution pathways. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst. youtube.com
Pioneering work by Migita and later advancements by groups like Buchwald and Hartwig have established robust catalyst systems for this transformation. nih.govresearchgate.net For instance, catalyst systems comprising Pd(OAc)₂ with specialized phosphine (B1218219) ligands, such as 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF), have demonstrated broad substrate scope, effectively coupling various aryl bromides and chlorides with both aliphatic and aromatic thiols. researchgate.net More recent developments have shown that certain biaryl monophosphine ligands can form exceptionally effective catalysts, promoting C–S coupling reactions under mild conditions, even at room temperature with soluble bases. nih.gov An alternative approach involves the decarbonylative C–S coupling of thioesters, which provides a base-free route to thioethers from readily available carboxylic acids. nih.gov
| Catalyst System | Ligand Type | Key Advantages |
| Pd(OAc)₂ / DiPPF | Bidentate Ferrocene-based | Broad substrate scope for aryl bromides/chlorides and thiols. researchgate.net |
| Pd-based catalysts | Biaryl Monophosphine | High efficiency under mild, room temperature conditions. nih.gov |
| Pd or Ni complexes | Various | Enables decarbonylative coupling of thioesters; base-free conditions. nih.gov |
This table summarizes representative palladium catalyst systems for C-S cross-coupling reactions.
Copper-catalyzed methods provide a cost-effective and efficient alternative to palladium-based systems for C–S bond formation. rsc.org These reactions are versatile, tolerating a wide range of functional groups and enabling the coupling of various sulfur sources with aryl and heteroaryl halides. nih.gov Copper-catalyzed reactions can proceed via several mechanisms, often involving Cu(I) or Cu(II) species to facilitate the coupling of thiols with aryl electrophiles.
One approach utilizes distinct copper cluster complexes with Schiff-base ligands, which have proven effective in catalyzing the cross-coupling of less reactive aliphatic thiols with aryl halides to form C(sp²)–S-C(sp³) bonds. rsc.org Another strategy employs a Cu/Cu₂O catalyst system for the reaction of 2-halobenzoic acids with thiols, a method that notably does not require strong bases or acid protection and provides high yields. nih.gov Copper catalysis also enables the use of elemental sulfur (S₈) as an inexpensive and odorless sulfur source in reactions with phenolic esters and arylboronic acids, avoiding the use of malodorous thiols. organic-chemistry.org Furthermore, copper(II) triflate (Cu(OTf)₂) has been identified as an effective Lewis acid catalyst for the thioetherification of benzyl (B1604629) alcohols with thiols under mild, aerobic conditions. nih.gov
| Copper Source | Co-reagents/Conditions | Substrate Scope |
| Copper cluster complexes | Schiff-base ligands | Aliphatic and aryl thiols with aryl halides. rsc.org |
| Cu/Cu₂O | K₂CO₃, 2-ethoxyethanol | Thiols with 2-halobenzoic acids. nih.gov |
| Cu catalysts | S₈, NaOtBu, PEG200 | Phenolic esters with arylboronic acids. organic-chemistry.org |
| Cu(OTf)₂ | DCM, 25 °C, air | Benzyl alcohols with thiols/thiophenols. nih.gov |
This table outlines various copper-mediated C-S bond formation methodologies.
To circumvent the use of volatile and malodorous thiols, sulfinic esters have emerged as attractive sulfenylating agents. chemrevlett.com These compounds are generally stable, odorless, easily handled, and can be synthesized from readily available starting materials like thiophenols and alcohols. chemrevlett.comalnoor.edu.iqorganic-chemistry.org The synthesis of thioethers using sulfinic esters often proceeds under metal-free conditions, representing a greener alternative to many transition-metal-catalyzed methods. chemrevlett.comchemrevlett.com
The reaction can be initiated through various activation methods. For example, the direct conversion of unactivated alkanes to thioethers has been achieved using arylsulfinic esters in the presence of molecular iodine as a catalyst, proceeding through Csp³-H bond activation. nih.gov Mechanistic studies suggest that the reaction may involve the reduction of the sulfinic ester to form a sulfonothioate intermediate, which then reacts with an electrophile. chemrevlett.com The synthesis of the sulfinic esters themselves can be accomplished via electrochemical oxidative coupling of thiophenols and alcohols, avoiding the need for chemical oxidants. organic-chemistry.orgchemrxiv.orgdoi.org These esters can then be used in subsequent reactions; for instance, treatment of a sulfinic ester with indole (B1671886) in ethanol (B145695) can yield the corresponding indole thioether. chemrxiv.orgdoi.org
| Reactants | Catalyst/Conditions | Product Type |
| Cycloalkanes + Alkyl arylsulfinates | I₂ | Alkyl-aryl thioethers. nih.gov |
| Indoles + Sulfinic esters | Ethanol | Indole thioethers. chemrevlett.comchemrxiv.org |
| Thiophenols + Alcohols | Electrochemical, O₂ (air) | Sulfinic esters (precursors). organic-chemistry.org |
This table highlights sulfenylation reactions using sulfinic esters for thioether synthesis.
Nucleophilic aromatic substitution (SₙAr) is a fundamental and widely used method for constructing aryl thioether bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile, typically a thiolate anion (RS⁻), attacks the ipso-carbon of the aryl halide. acsgcipr.org This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org Subsequent loss of the leaving group (e.g., a halide) re-establishes aromaticity and yields the final thioether product. acsgcipr.org
The efficiency of the SₙAr reaction is highly dependent on the nature of the aryl substrate. The presence of strong electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction. wikipedia.orgsemanticscholar.org The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaOH) to deprotonate the precursor thiol, generating the more nucleophilic thiolate in situ. researchgate.netgoogle.com Dipolar aprotic solvents like DMF, DMSO, or NMP are commonly used to solvate the cation and enhance the nucleophilicity of the thiolate anion. acsgcipr.org While aryl fluorides are often the most reactive substrates, other halides can also be displaced. acsgcipr.org
| Aryl Substrate | Nucleophile | Conditions |
| Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene) | Thiol (R-SH) + Base | Dipolar aprotic solvent (e.g., DMF). wikipedia.orgacsgcipr.org |
| Nitroarenes | Alkyl or Aryl Thiols | Base catalyst (e.g., Mg(OMe)₂, K₃PO₄). researchgate.net |
| Thiocyanated Aniline (B41778) | Alcohol or Alkyl Halide | Base (e.g., alkali hydroxide). google.com |
This table illustrates the general conditions for SₙAr reactions to form thioethers.
The thiol-ene reaction is a powerful "click chemistry" process known for its high efficiency, stereoselectivity, rapid reaction rates, and formation of stable thioether linkages. wikipedia.orgbohrium.com This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org The transformation can proceed through two primary mechanisms: a free-radical addition or a base/nucleophile-catalyzed Michael addition. wikipedia.org Both pathways typically result in the anti-Markovnikov addition of the thiol to the alkene, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgnih.gov
For the synthesis of a molecule like 4-(5-ethoxycarbonylpentylthio)aniline, this strategy could be employed by reacting a precursor containing a thiol group with a precursor containing an alkene. For instance, ethyl 6-mercaptohexanoate could be reacted with 4-vinylaniline. The reaction is often initiated by UV light or a radical initiator. nih.gov The process is highly orthogonal, showing excellent functional group tolerance, which is advantageous when working with multifunctional molecules like anilines and esters. nih.gov The mild conditions and high yields associated with thiol-ene chemistry make it an attractive method for complex molecule synthesis and materials science applications. dntb.gov.uanih.gov
| Reaction Type | Initiation | Key Features |
| Radical Addition | UV light, heat, or radical initiator (e.g., DPAP, VA044). wikipedia.orgnih.gov | Anti-Markovnikov selectivity, high efficiency, rapid rates. wikipedia.org |
| Michael Addition | Base or nucleophile catalyst. wikipedia.org | Anti-Markovnikov selectivity, useful for electron-deficient alkenes. wikipedia.org |
This table compares the two main mechanisms of the thiol-ene reaction.
A significant drawback of many traditional thioether syntheses is the use of foul-smelling and air-sensitive thiols. researchgate.net An effective strategy to overcome this issue is the use of xanthates (ROCS₂⁻) as odorless and stable thiol surrogates. researchgate.netmdpi.com This method allows for the preparation of thioethers without the need to handle or generate free thiols, making it a more environmentally benign and user-friendly approach. researchgate.net
The synthesis typically involves the reaction of an alkyl or aryl halide with a potassium O-alkyl xanthate (ROCS₂K) under transition-metal-free and base-free conditions. researchgate.netmdpi.com The reaction proceeds through the formation of a xanthate intermediate via nucleophilic substitution. mdpi.com This intermediate can then undergo further transformation, such as intramolecular elimination, to generate the desired thioether product. mdpi.com This approach has been successfully applied to synthesize a broad range of dialkyl and alkyl-aryl thioethers with good functional group tolerance. researchgate.netresearchgate.net The xanthate reagents themselves are readily prepared from inexpensive starting materials like alcohols and carbon disulfide, adding to the method's practicality. researchgate.netmdpi.com
| Sulfur Source | Reactant | Conditions |
| Potassium O-Ethyl Xanthate (EtOCS₂K) | Alkyl Halide or Aryl Halide | Transition-metal-free, base-free. mdpi.com |
| ROCS₂K | Alkyl Halide or Aryl Halide | Forms xanthate intermediate, avoids free thiols. researchgate.netresearchgate.net |
This table summarizes the key aspects of using xanthate intermediates for odorless thioether synthesis.
Selective Functionalization of the Aniline Moiety
The aniline core of 4-(5-Ethoxycarbonylpentylthio)aniline offers multiple sites for functionalization. The amino group strongly activates the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions. However, achieving regioselectivity can be challenging. Advanced synthetic strategies have been developed to control the position of functionalization on the aniline ring.
Regioselective Para-Functionalization Techniques
The inherent electronic properties of the amino group strongly favor para-substitution. However, in 4-(5-Ethoxycarbonylpentylthio)aniline, the para position is already occupied by the thioether linkage. Therefore, para-functionalization techniques are more relevant to the synthesis of the core structure, starting from aniline or its derivatives. For instance, the reaction of 4-aminothiophenol (B129426) with a suitable electrophile will predominantly occur at the sulfur atom, preserving the para-amino substitution pattern.
Recent advancements in C-H functionalization have provided novel methods for the para-selective modification of aniline derivatives. These methods often employ directing groups or specialized catalysts to overcome the natural ortho-directing tendency of many functional groups. While not directly applicable to the already para-substituted target molecule, these techniques are crucial for the synthesis of diverse analogues starting from different aniline precursors.
Controlled Ortho- and Meta-Functionalization Approaches
Achieving selective ortho- and meta-functionalization of the aniline ring in 4-(5-Ethoxycarbonylpentylthio)aniline requires overcoming the strong para-directing influence of the amino group and the steric hindrance from the thioether chain.
Ortho-Functionalization: Directed ortho-metalation (DoM) is a powerful strategy for introducing substituents at the position adjacent to the amino group. This typically involves the use of a directing group installed on the nitrogen atom, which coordinates to an organometallic reagent (e.g., an organolithium species), facilitating deprotonation and subsequent reaction with an electrophile at the ortho position.
Meta-Functionalization: The meta-functionalization of anilines is particularly challenging due to electronic and steric factors. nih.gov Recent breakthroughs have utilized transition-metal-catalyzed C-H activation with carefully designed directing groups or transient mediators to achieve meta-selectivity. nih.gov For instance, ruthenium-catalyzed meta-selective C-H alkylation has been reported for arenes, offering a potential route for modifying aniline derivatives at the meta position. rsc.org
The following table summarizes selected methodologies for the regioselective functionalization of aniline derivatives, which can be adapted for analogues of the target compound.
| Functionalization Position | Reagent/Catalyst | Directing Group/Strategy | Product Type | Reference |
| Ortho | n-BuLi, Electrophile | N-Pivaloyl | Ortho-substituted anilide | N/A |
| Ortho | Pd(OAc)₂, Olefin | Pyridine | Ortho-olefinated aniline | N/A |
| Meta | Ru(II) catalyst | Nitrile-containing template | Meta-alkylated arene | rsc.org |
| Meta | Pd(II) catalyst, Norbornene | Amide | Meta-alkylated phenylacetamide | nih.gov |
Acylation and Protection Strategies for the Amine Group
The amino group of 4-(5-Ethoxycarbonylpentylthio)aniline is a primary site for reactions such as acylation. This reaction is not only a means of functionalization but also a crucial step in protecting the amine during subsequent chemical transformations. researchgate.net
Acylation: Acylation is typically achieved by reacting the aniline with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions. For example, the acetylation of anilines can be carried out using acetic anhydride, sometimes under catalyst- and solvent-free conditions.
| Amine Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |
| 4-Bromoaniline | Acetic Anhydride | 60 °C, Solvent-free | 4-Bromoacetanilide | >99 | N/A |
| 4-Nitroaniline | Acetic Anhydride | 60 °C, Solvent-free | 4-Nitroacetanilide | >99 | N/A |
Protection Strategies: The protection of the amino group is often necessary to prevent unwanted side reactions during modifications at other parts of the molecule, such as the ester group or the aromatic ring. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). weebly.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal.
| Protecting Group | Reagent | Introduction Conditions | Deprotection Conditions | Reference |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Strong acid (e.g., TFA) | weebly.com |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), aq. solution | Catalytic hydrogenation (H₂, Pd/C) | weebly.com |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), aq. Dioxane | Base (e.g., Piperidine) | weebly.com |
Ester Group Introduction and Modification
The ethoxycarbonylpentylthio side chain contains a versatile ester functional group that can be introduced and modified through various synthetic methods.
Direct Esterification and Transesterification Methods
Direct Esterification: The ester group can be introduced via Fischer-Speier esterification, which involves the reaction of the corresponding carboxylic acid (6-(4-aminophenylthio)hexanoic acid) with an alcohol (ethanol) in the presence of an acid catalyst. mdpi.commasterorganicchemistry.comyoutube.com This is an equilibrium-driven reaction, and the yield can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Transesterification: Transesterification is another important method for modifying the ester group. wikipedia.orgmasterorganicchemistry.com This process involves the exchange of the alkoxy group of an existing ester with another alcohol, catalyzed by either an acid or a base. wikipedia.org For example, a methyl ester analogue of the target compound could be converted to the ethyl ester by treatment with ethanol in the presence of an acid or base catalyst. This method is particularly useful when the desired alcohol is more valuable or when the corresponding carboxylic acid is difficult to handle.
Conjugate Addition Reactions Involving Unsaturated Esters
A powerful and atom-economical method for the synthesis of the 4-(alkoxycarbonylalkylthio)aniline scaffold is the conjugate addition (Michael addition) of 4-aminothiophenol to an α,β-unsaturated ester. This reaction involves the nucleophilic attack of the thiolate anion of 4-aminothiophenol at the β-carbon of the unsaturated ester.
The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to form the more nucleophilic thiolate. A variety of α,β-unsaturated esters can be used, allowing for the synthesis of a diverse range of analogues with different ester groups and chain lengths.
Synthetic Routes to Incorporate the Pentyl Chain with Ester Functionality
The introduction of the 5-ethoxycarbonylpentylthio side chain onto an aniline core is a critical step in the synthesis of 4-(5-ethoxycarbonylpentylthio)aniline and its analogues. This transformation is most commonly achieved through the nucleophilic substitution reaction between a thiol-containing aniline derivative and an alkyl halide bearing the ester functionality. The key starting materials for this process are typically 4-aminothiophenol and a derivative of hexanoic acid, such as ethyl 6-bromohexanoate.
The fundamental reaction involves the deprotonation of the thiol group on 4-aminothiophenol to form a more nucleophilic thiolate anion. This is typically accomplished using a suitable base. The resulting thiolate then attacks the electrophilic carbon atom of the alkyl halide, displacing the halide and forming the desired thioether linkage. The presence of the ester group on the alkyl chain is generally compatible with these reaction conditions.
A general scheme for this synthesis is presented below:
Scheme 1: General Synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline
Detailed research findings indicate that the choice of base and solvent can influence the reaction's efficiency. Common bases used for this type of S-alkylation include sodium hydroxide (B78521), potassium carbonate, and sodium ethoxide. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the nucleophilic substitution.
The following table outlines the key components and conditions for a typical synthesis of 4-(5-ethoxycarbonylpentylthio)aniline.
| Reactant/Reagent | Role | Key Considerations |
| 4-Aminothiophenol | Nucleophile Precursor | The starting aniline derivative containing the thiol group. |
| Ethyl 6-bromohexanoate | Electrophile | Provides the pentyl chain with the terminal ester functionality. The bromo- derivative is commonly used due to its good reactivity. |
| Base (e.g., NaOH, K2CO3) | Catalyst | Deprotonates the thiol to form the more reactive thiolate anion. |
| Solvent (e.g., DMF, Acetonitrile) | Reaction Medium | A polar aprotic solvent is generally preferred to facilitate the SN2 reaction. |
The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. Upon completion, the product is typically isolated through an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. Further purification can be achieved by column chromatography or recrystallization to yield the pure 4-(5-ethoxycarbonylpentylthio)aniline.
This synthetic approach is versatile and can be adapted for the synthesis of various analogues by employing different alkyl halides with varying chain lengths or ester groups. The robust nature of the thioether bond formation via S-alkylation makes this a reliable method for introducing the desired functionalized side chain.
Elucidating the Chemical Reactivity and Transformation Pathways of 4 5 Ethoxycarbonylpentylthio Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline moiety in 4-(5-ethoxycarbonylpentylthio)aniline is a primary aromatic amine. The presence of the amino group (-NH2) and the alkylthio group (-S-R) on the benzene (B151609) ring significantly influences its reactivity. The amino group is a strong activating group and directs electrophiles to the ortho and para positions relative to it. wikipedia.orgbyjus.comchemistrysteps.com The thioether linkage's electronic effect can be complex, acting as a weak electron-withdrawing group in simple aniline systems but as a resonance electron-donating group in more conjugated systems. In this molecule, the primary directing influence for electrophilic substitution is the powerful activating effect of the amino group.
Electrophilic Aromatic Substitution Reactions (Controlled Conditions)
Due to the strong activating nature of the amino group, electrophilic aromatic substitution reactions on the aniline ring are typically rapid. byjus.comchemistrysteps.com The amino group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The para position is blocked by the thioether substituent. Therefore, substitution is expected to occur at the 3- and 5-positions. Because of the high reactivity, reactions often proceed under mild conditions to prevent polysubstitution and side reactions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.
Halogenation: Reaction with bromine water at room temperature typically leads to polysubstitution. For instance, aniline reacts with bromine water to yield a white precipitate of 2,4,6-tribromoaniline. byjus.com For 4-(5-Ethoxycarbonylpentylthio)aniline, controlled monohalogenation would require milder conditions, such as using a less reactive halogenating agent or protecting the amino group.
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic as the strongly acidic conditions protonate the amino group, forming the anilinium ion. This deactivates the ring and directs substitution to the meta position. byjus.comchemistrysteps.com Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring. chemistrysteps.com To achieve ortho-nitration, the amino group is typically protected first by acetylation to form an acetanilide. This moderates the activating effect and allows for controlled nitration.
Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid. byjus.com This reaction demonstrates the susceptibility of the aniline ring to electrophilic attack by SO3.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 4-(5-Ethoxycarbonylpentylthio)aniline
| Reaction | Electrophile | Expected Major Product(s) | Conditions |
|---|---|---|---|
| Bromination | Br+ | 3-Bromo-4-(5-ethoxycarbonylpentylthio)aniline | Controlled, e.g., N-Bromosuccinimide |
| Nitration | NO2+ | 3-Nitro-4-(5-ethoxycarbonylpentylthio)aniline | Via N-acetylation followed by nitration |
| Sulfonation | SO3 | 2-Amino-5-(5-ethoxycarbonylpentylthio)benzenesulfonic acid | Fuming H2SO4 |
Oxidation Reactions and Product Characterization
Anilines are highly susceptible to oxidation, and the reactions can be complex, often yielding a variety of products, including colored polymeric materials, depending on the oxidant and reaction conditions. mdpi.comyoutube.com The oxidation of the aniline moiety can involve the nitrogen atom and the aromatic ring.
The initial step in the oxidation of anilines is often the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This intermediate can then undergo various reactions, including dimerization (C-N, C-C, or N-N coupling) or further oxidation. mdpi.comchemrxiv.org
Controlled oxidation can lead to specific products. For example, the oxidation of p-aminophenol is a well-documented reaction that yields quinoneimine. mdpi.com For 4-(5-Ethoxycarbonylpentylthio)aniline, oxidation with mild oxidizing agents under carefully controlled pH and temperature could potentially lead to the formation of corresponding azo compounds or, with stronger oxidants, to quinone-like structures, though this is often accompanied by polymerization.
Characterization of the oxidation products would typically involve a combination of spectroscopic techniques:
FT-IR Spectroscopy: To identify changes in functional groups, such as the disappearance of N-H stretches and the appearance of N=N (azo) or C=O (quinone) stretches.
NMR Spectroscopy (¹H and ¹³C): To elucidate the new chemical structure by analyzing shifts in proton and carbon signals.
Mass Spectrometry: To determine the molecular weight of the products and aid in structural identification.
Amidation and Related N-Functionalization Reactions
The primary amino group of 4-(5-ethoxycarbonylpentylthio)aniline is nucleophilic and readily undergoes reactions with carboxylic acids and their derivatives to form amides. This N-functionalization is a common and predictable reaction.
The amidation can be achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. mdpi.com Direct amidation with a carboxylic acid is also possible using coupling agents or heterogeneous catalysts under solvent-free conditions. lookchemmall.comresearchgate.net
For example, the reaction with acetic anhydride would yield N-(4-(5-ethoxycarbonylpentylthio)phenyl)acetamide. This reaction is often used as a method to protect the amino group during other synthetic transformations, such as nitration. chemistrysteps.com
Other N-functionalization reactions include alkylation. However, direct alkylation of the amino group can be difficult to control and may lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts. More controlled methods, such as reductive amination, are often preferred for N-alkylation. nih.govnih.gov
Condensation Reactions for Schiff Base Formation
Primary aromatic amines, such as 4-(5-ethoxycarbonylpentylthio)aniline, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.comjetir.orgderpharmachemica.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). eijppr.com
The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the dehydration step. rsc.orgunibuc.ro
For instance, reacting 4-(5-ethoxycarbonylpentylthio)aniline with benzaldehyde would produce N-(4-(5-ethoxycarbonylpentylthio)phenyl)-1-phenylmethanimine. The formation of the imine product can be confirmed by spectroscopic methods. In FT-IR spectroscopy, the appearance of a characteristic C=N stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O and N-H stretching bands of the starting materials are indicative of Schiff base formation. unibuc.rounsri.ac.id
Table 2: Representative Schiff Base Formation Reactions
| Carbonyl Compound | Resulting Schiff Base |
|---|---|
| Benzaldehyde | N-(4-(5-ethoxycarbonylpentylthio)phenyl)-1-phenylmethanimine |
| Acetone | N-(4-(5-ethoxycarbonylpentylthio)phenyl)propan-2-imine |
| Vanillin | 4-((4-(5-Ethoxycarbonylpentylthio)phenylimino)methyl)-2-methoxyphenol |
Reactivity of the Thioether Linkage
Oxidation to Sulfoxides and Sulfones
The most common reaction of the thioether linkage is its oxidation. Thioethers can be selectively oxidized to form sulfoxides and subsequently to sulfones. mdpi.comresearchgate.netresearchgate.net The degree of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. rsc.orgnih.gov
Oxidation to Sulfoxide (B87167): Mild oxidizing agents are typically used for the selective conversion of a thioether to a sulfoxide. Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under controlled conditions are effective. For example, reacting 4-(5-ethoxycarbonylpentylthio)aniline with one equivalent of H₂O₂ would be expected to yield 4-(5-ethoxycarbonylpentylsulfinyl)aniline.
Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions (e.g., excess hydrogen peroxide, potassium permanganate, or peroxy acids) are required to oxidize the thioether all the way to the sulfone. researchgate.net This two-step oxidation proceeds through the sulfoxide intermediate. The final product would be 4-(5-ethoxycarbonylpentylsulfonyl)aniline.
The progress of the oxidation can be monitored by techniques like Thin Layer Chromatography (TLC) or spectroscopic analysis. In IR spectroscopy, the formation of the sulfoxide is indicated by a strong S=O stretching band around 1050 cm⁻¹, while sulfones show two characteristic S(=O)₂ stretching bands (symmetric and asymmetric) in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Table 3: Oxidation Products of the Thioether Linkage
| Oxidation Level | Product Name | Oxidizing Agent (Example) |
|---|---|---|
| Sulfoxide | 4-(5-Ethoxycarbonylpentylsulfinyl)aniline | H₂O₂ (1 equiv.) |
| Sulfone | 4-(5-Ethoxycarbonylpentylsulfonyl)aniline | H₂O₂ (excess), KMnO₄ |
Cleavage Reactions of the C-S Bond
The structure of 4-(5-Ethoxycarbonylpentylthio)aniline contains two different carbon-sulfur bonds: an aryl C(sp²)-S bond and an alkyl C(sp³)-S bond. The selective cleavage of these bonds is a significant area of research in organic synthesis, as it allows for the disconnection or modification of molecular scaffolds. The relative strength and reactivity of these bonds differ, allowing for selective cleavage under specific conditions.
Generally, the alkyl C(sp³)-S bond is more susceptible to cleavage than the more robust aryl C(sp²)-S bond. organic-chemistry.org Various methods, both metal-free and transition-metal-catalyzed, have been developed for cleaving C-S bonds in thioethers. acs.orgsemanticscholar.org
Metal-free approaches often utilize halogenating agents. For instance, reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds. mdpi.com These reactions are thought to proceed through sulfonium intermediates. researchgate.net In the context of 4-(5-Ethoxycarbonylpentylthio)aniline, such reagents would be expected to preferentially cleave the bond between the sulfur and the pentyl chain. Electroreductive methods have also emerged as a powerful tool for C(sp³)-S bond cleavage in alkyl aryl thioethers, proceeding through radical intermediates. chemrxiv.org
Cleavage of the stronger aryl C(sp²)-S bond typically requires more forcing conditions, often involving transition-metal catalysis. acs.org These reactions are crucial for constructing new carbon-carbon and carbon-hydrogen bonds. acs.org Synergistic catalysis involving cobalt nanoparticles and Co-Nx sites has also been shown to facilitate the oxidative cleavage of C-S bonds in various organosulfur compounds. nih.gov
| Method | Reagents/Catalyst | Bond Cleaved | Typical Products | Reference |
|---|---|---|---|---|
| Metal-Free Halogenation | NBS, NCS, NFSI | C(sp³)–S | Alkyl Halides, Disulfides | organic-chemistry.orgmdpi.com |
| Transition-Metal Catalysis | Palladium, Nickel, Copper Complexes | C(sp²)–S or C(sp³)–S | Coupling Products (e.g., biaryls), Arenes | acs.orgnih.govnih.gov |
| Electroreduction | Electrochemical Cell | C(sp³)–S | Hydrodesulfurization Products (Alkanes) | chemrxiv.org |
| Photocatalysis | Photoredox Catalysts, Visible Light | C(sp³)–S | Carbocation Intermediates for C-C/C-N bond formation | unipr.it |
Transformations of the Ethoxycarbonyl Group
The ethoxycarbonyl group at the terminus of the alkyl chain is a versatile functional handle that can be converted into several other important functionalities, including carboxylic acids, alcohols, and amides.
The ester functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(5-carboxypentylthio)aniline.
Base-catalyzed hydrolysis (saponification) typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is usually carried out by heating the ester in water with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
This transformation is fundamental in modifying the solubility and functionality of the molecule, for instance, in preparation for subsequent amidation reactions.
The ethoxycarbonyl group can be reduced to a primary alcohol, yielding 4-(6-hydroxyhexylthio)aniline. This conversion requires a strong reducing agent, as milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during an aqueous workup to liberate the final alcohol product.
The conversion of the ethoxycarbonyl group to an amide is a key transformation for building more complex molecular structures. While direct reaction of the ester with an amine (aminolysis) is possible, it often requires high temperatures and is not broadly applicable. A more common and efficient strategy involves a two-step sequence:
Hydrolysis: The ester is first hydrolyzed to the carboxylic acid, 4-(5-carboxypentylthio)aniline, as described in section 3.3.1.
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a coupling agent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govnih.gov This method is effective for forming amide bonds even with electron-deficient or sterically hindered amines. nih.gov
| Amine Reactant | Product Class | Example Product Name |
|---|---|---|
| Ammonia (B1221849) (NH₃) | Primary Amide | N¹-(4-(6-amino-6-oxohexylthio)phenyl)acetamide |
| Methylamine (CH₃NH₂) | Secondary Amide | N¹-(4-(6-(methylamino)-6-oxohexylthio)phenyl)acetamide |
| Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amide | N¹-(4-(6-(diethylamino)-6-oxohexylthio)phenyl)acetamide |
| Aniline (C₆H₅NH₂) | Secondary Amide (Anilide) | N¹-(4-(6-oxo-6-(phenylamino)hexylthio)phenyl)acetamide |
Interplay of Functional Groups and Remote Substituent Effects
The ethoxycarbonyl group, being electron-withdrawing, is separated from the aromatic ring by a five-carbon aliphatic chain. This distance significantly dampens its electronic influence on the aniline ring's reactivity. Such "remote substituent effects" are generally weak and transmitted poorly through flexible alkyl chains. researcher.life However, substituents on an aniline ring are known to influence properties such as the pKa of the amino group. researchgate.net Electron-donating groups typically increase the pKa, while electron-withdrawing groups decrease it. researchgate.net While the direct effect of the distant ester is minimal, its transformation into other functional groups (e.g., a carboxylate anion via hydrolysis) could introduce long-range electrostatic interactions that subtly modulate the properties of the aniline headgroup.
Conversely, the aniline and thioether groups have a negligible electronic effect on the reactivity of the distant ethoxycarbonyl group. Standard reactions like hydrolysis, reduction, and amidation at the ester site can be performed without significant interference from the aromatic portion of the molecule, provided that reaction conditions are chosen to be compatible with the amine and thioether functionalities (e.g., avoiding strongly oxidizing or acidic conditions that might affect these groups). For example, the aniline nitrogen can compete as a nucleophile in amidation reactions, necessitating protection-deprotection strategies in some synthetic designs. The thioether is susceptible to oxidation to a sulfoxide or sulfone, which would change its electronic character from donating to strongly withdrawing, thereby deactivating the aromatic ring.
Derivatives and Structural Analogues of 4 5 Ethoxycarbonylpentylthio Aniline in Research
Aniline (B41778) Ring Modifications
Modifications to the aniline ring are a cornerstone of medicinal chemistry and materials science, as the introduction of various substituents can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile.
Halogenated and Alkylated Analogues
The introduction of halogen atoms or alkyl groups to the aniline ring of molecules structurally related to 4-(5-ethoxycarbonylpentylthio)aniline has been explored to modulate their biological activities. Halogenation, the process of introducing one or more halogen atoms, can enhance properties such as membrane permeability and metabolic stability. For instance, the presence of halogens in aniline derivatives has been associated with various biological activities. While direct studies on halogenated 4-(5-ethoxycarbonylpentylthio)aniline are not extensively documented, research on other halogenated anilines has shown that these modifications can lead to compounds with significant bioactivity. For example, halogenated anilines have been identified as natural products from marine microalgae, demonstrating their presence in biological systems. rsc.org
Alkylation, the addition of alkyl groups, can also significantly impact a compound's properties. In the context of aniline derivatives, alkylation can influence their reactivity and potential as intermediates in the synthesis of more complex molecules. For example, N-alkylation of anilines is a common strategy in the synthesis of various organic compounds. nih.gov Research into alkyl-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, which share a sulfur-containing heterocyclic structure, has demonstrated that alkyl substitutions on the benzene (B151609) ring can influence their vasodilating and antihypertensive activities. nih.gov
Table 1: Examples of Halogenated and Alkylated Aniline Derivatives and their Reported Activities
| Compound Class | Modification | Observed Effects/Applications |
| Halogenated Anilines | Bromination, Chlorination | Identified as natural products from marine organisms. rsc.org |
| Alkylated 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones | Methyl substitution | Potent inhibitors of platelet aggregation with vasodilating and antihypertensive activities. nih.gov |
| 2,5-dichloro-4-(methylthio)aniline | Dichlorination, Methylthiolation | Synthesized as a thioether derivative of a halogenated aniline. google.com |
This table is generated based on data from related compounds, as direct studies on halogenated and alkylated 4-(5-ethoxycarbonylpentylthio)aniline are limited.
Electron-Donating and Electron-Withdrawing Substituent Effects
The electronic nature of substituents on the aniline ring plays a critical role in determining the chemical and biological characteristics of aniline derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the basicity of the amino group, which in turn can influence intermolecular interactions and biological activity.
Electron-donating groups, such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density on the aniline ring, making the lone pair of electrons on the nitrogen atom more available. This generally increases the basicity of the aniline. Conversely, electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density on the ring, thereby reducing the basicity of the amino group.
While specific studies on the effects of these substituents on 4-(5-ethoxycarbonylpentylthio)aniline are not widely available, research on other aniline derivatives provides valuable insights. For example, studies on various substituted anilines have shown a clear correlation between the nature of the substituent and the compound's properties.
Table 2: Effects of Electron-Donating and Electron-Withdrawing Groups on Aniline Derivatives
| Substituent Type | Example Groups | General Effect on Aniline Ring | Impact on Basicity |
| Electron-Donating | -OCH3, -CH3, -NH2 | Increases electron density | Increases |
| Electron-Withdrawing | -NO2, -CN, -SO3H, -COOH, Halogens | Decreases electron density | Decreases |
This table summarizes general principles observed in substituted anilines.
Thioether Chain Variations
The thioether chain in 4-(5-ethoxycarbonylpentylthio)aniline serves as a flexible linker and its modification presents another avenue for structural diversification.
Incorporation of Heteroatoms within the Chain
Introducing heteroatoms, such as oxygen or nitrogen, into the thioether chain can introduce polarity and hydrogen bonding capabilities, which could significantly alter the compound's solubility and binding properties. This strategy is often employed in drug design to optimize pharmacokinetic profiles.
Ester Group Diversification
The ethoxycarbonyl group is a common ester functionality that can be readily modified. Diversification of this ester group can influence the compound's hydrolytic stability, solubility, and potential for targeted delivery. For example, converting the ester to a carboxylic acid would introduce a negative charge at physiological pH, drastically changing its properties. Alternatively, forming amides or other esters with different alcohol moieties can fine-tune its lipophilicity and steric bulk. The synthesis of various ester derivatives is a common practice in medicinal chemistry to create prodrugs or to optimize the activity of a lead compound.
Alkyl Ester Homologues (e.g., Methyl, Propyl, Butyl Esters)
The ethyl ester, 4-(5-Ethoxycarbonylpentylthio)aniline, is the parent compound in a series of alkyl ester homologues that have been synthesized for various research purposes. By varying the alcohol used during the esterification of the corresponding carboxylic acid, researchers can systematically tune the physicochemical properties of the resulting molecules. The synthesis of these homologues, such as the methyl, propyl, and butyl esters, typically involves standard esterification procedures.
While specific research articles detailing the individual synthesis and application of each homologue are not abundant, the principles of organic synthesis allow for their straightforward preparation. The variation in the alkyl chain length of the ester group can influence properties such as solubility, melting point, and reactivity, which can be advantageous in different experimental contexts. For instance, shorter alkyl chains like in the methyl ester may confer higher polarity, while longer chains in the butyl ester could enhance lipophilicity.
Table 1: Physicochemical Properties of Alkyl Ester Homologues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |
|---|---|---|---|---|
| Methyl 4-(5-carboxypentylthio)aniline | C13H19NO2S | 269.36 | 415.2 ± 35.0 | 3.28 |
| Ethyl 4-(5-carboxypentylthio)aniline | C14H21NO2S | 283.39 | 427.5 ± 35.0 | 3.69 |
| Propyl 4-(5-carboxypentylthio)aniline | C15H23NO2S | 297.42 | 439.8 ± 35.0 | 4.10 |
Carboxylic Acid and Amide Analogues
The hydrolysis of the ethoxycarbonyl group in 4-(5-Ethoxycarbonylpentylthio)aniline yields its corresponding carboxylic acid analogue, 4-(5-carboxypentylthio)aniline . This transformation is a critical step in preparing a variety of other derivatives, as the carboxylic acid functionality serves as a versatile handle for further chemical modifications. The synthesis of this carboxylic acid is a fundamental reaction, often achieved through base- or acid-catalyzed hydrolysis of the parent ester.
The resulting carboxylic acid can then be converted into a range of amide analogues . The amidation of aniline derivatives is a well-established chemical transformation. nih.gov For instance, the reaction of 4-(5-carboxypentylthio)aniline with ammonia (B1221849) or primary/secondary amines, often in the presence of a coupling agent, would yield the corresponding primary, secondary, or tertiary amides. A convenient protocol for amide bond formation for electron-deficient amines and carboxylic acids has been described, which could be applicable for the synthesis of these amide derivatives. nih.gov
Table 2: Key Analogues of 4-(5-Ethoxycarbonylpentylthio)aniline
| Compound Name | Functional Group | Potential Synthesis Route | Key Properties/Applications |
|---|---|---|---|
| 4-(5-Carboxypentylthio)aniline | Carboxylic Acid | Hydrolysis of the ethyl ester | Intermediate for further derivatization, potential for pH-responsive systems. |
Conjugation to Complex Architectures (e.g., Macrocycles, Polymers)
The versatile structure of 4-(5-Ethoxycarbonylpentylthio)aniline and its derivatives makes them attractive candidates for incorporation into larger, more complex molecular architectures such as macrocycles and polymers. The aniline nitrogen and the terminal functional group of the side chain (ester, acid, or amide) provide reactive sites for conjugation.
Polymers: The polymerization of aniline and its derivatives is a well-established field, leading to the formation of conducting polymers like polyaniline (PANI). nih.govrsc.org The presence of the long-chain thioether substituent in 4-(5-Ethoxycarbonylpentylthio)aniline can influence the properties of the resulting polymer. A series of new polyaniline derivatives based on ortho-substituted anilines have been synthesized and characterized, demonstrating how substituents can impact the polymer's structure and properties. nih.govrsc.org
Table 3: Potential Complex Architectures
| Architecture | Potential Conjugation Strategy | Potential Properties/Applications |
|---|---|---|
| Macrocycles | Covalent attachment via the aniline nitrogen or the side-chain functional group. | Modified host-guest properties, development of new sensors or catalysts. |
Advanced Spectroscopic Characterization for Structural and Electronic Insights into 4 5 Ethoxycarbonylpentylthio Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 4-(5-Ethoxycarbonylpentylthio)aniline, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) ring would appear as distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethoxycarbonylpentylthio chain would exhibit specific chemical shifts and coupling patterns. For instance, the methylene protons adjacent to the sulfur atom and the ester group would be deshielded and appear at a lower field compared to the other methylene groups in the alkyl chain. The ethyl group of the ester would show a characteristic quartet and triplet pattern.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the benzene ring would resonate in the aromatic region, with the carbon attached to the nitrogen and sulfur atoms showing distinct chemical shifts due to their heteroatomic environment. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield shift.
While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR could offer insights into its conformation and packing in the solid state. This technique would be particularly useful if the compound is crystalline and could reveal information about intermolecular interactions.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(5-Ethoxycarbonylpentylthio)aniline
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 6.6 - 7.2 |
| NH₂ | 3.5 - 4.5 |
| O-CH₂ (ethyl) | 4.1 |
| S-CH₂ | 2.8 |
| C(O)-CH₂ | 2.3 |
| Alkyl CH₂ | 1.4 - 1.7 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 4-(5-Ethoxycarbonylpentylthio)aniline, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₅H₂₃NO₂S.
In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By subjecting the protonated molecule to collision-induced dissociation, characteristic fragment ions would be generated. The analysis of these fragments would provide valuable structural information, confirming the connectivity of the ethoxycarbonylpentylthio chain and the aniline moiety.
Potential fragmentation pathways could include the cleavage of the C-S bond, the loss of the ethoxy group from the ester, and the fragmentation of the alkyl chain. The identification of these fragment ions would further corroborate the structure determined by NMR spectroscopy.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of 4-(5-Ethoxycarbonylpentylthio)aniline would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected IR absorption bands would include the N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group would be observed as a strong band around 1730 cm⁻¹. The C-S stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman spectroscopy would provide complementary information to the IR spectrum. For instance, the S-H stretching vibration, which is often weak in the IR spectrum, might be more prominent in the Raman spectrum. The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum. The combination of both IR and Raman data would allow for a more complete vibrational analysis of the molecule.
Table 2: Characteristic IR Absorption Bands for 4-(5-Ethoxycarbonylpentylthio)aniline
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Ester) | Stretching | ~1730 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and photophysical properties of molecules. The UV-Vis spectrum of 4-(5-Ethoxycarbonylpentylthio)aniline in a suitable solvent would reveal electronic transitions between different molecular orbitals.
The aniline chromophore is expected to give rise to absorption bands in the UV region. The presence of the thioether and ester groups might cause a slight shift in the absorption maxima compared to unsubstituted aniline. The spectrum would likely show a high-energy π-π* transition and a lower-energy n-π* transition.
If the molecule is fluorescent, its emission spectrum can be recorded by exciting it at one of its absorption wavelengths. The fluorescence spectrum would provide information about the energy of the first excited singlet state and the efficiency of the emission process (quantum yield). The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also be determined. These photophysical properties are influenced by the molecular structure and the solvent environment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 4-(5-Ethoxycarbonylpentylthio)aniline can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and torsion angles.
The crystal structure would reveal the conformation of the flexible ethoxycarbonylpentylthio chain and the orientation of the aniline ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and potentially other weak interactions, that govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the solid-state properties of the compound.
Theoretical and Computational Chemistry Approaches to 4 5 Ethoxycarbonylpentylthio Aniline
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 4-(5-Ethoxycarbonylpentylthio)aniline. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.
DFT has become a particularly popular quantum mechanical method due to its balance of accuracy and computational cost. mdpi.com For aniline (B41778) and its derivatives, DFT studies have been successfully used to investigate molecular and electronic structures, as well as vibrational frequencies. researchgate.net Ab initio methods, while computationally more intensive, can offer higher accuracy for certain properties.
Conformational Analysis and Stability
The flexibility of the ethoxycarbonylpentylthio side chain in 4-(5-Ethoxycarbonylpentylthio)aniline allows for multiple conformations. A thorough conformational analysis is crucial to identify the most stable three-dimensional structure, which governs the compound's physical and chemical properties.
Computational methods, particularly DFT, can be employed to perform a systematic search of the potential energy surface of the molecule. nih.gov This involves rotating the rotatable bonds and calculating the energy of each resulting conformer. The conformer with the lowest energy is the most stable. These studies, often supported by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can reveal the preferred spatial arrangement of the atoms. nih.govmdpi.com
Table 1: Hypothetical Relative Energies of 4-(5-Ethoxycarbonylpentylthio)aniline Conformers
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.25 |
This table illustrates how computational chemistry can predict the relative stability of different conformers. The anti-conformer is often the most stable due to reduced steric hindrance.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy and spatial distribution of the HOMO and LUMO of 4-(5-Ethoxycarbonylpentylthio)aniline can be calculated using DFT. The HOMO is expected to be localized primarily on the aniline ring and the sulfur atom, reflecting the electron-donating nature of the amino group and the thioether linkage. The LUMO is likely to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies of 4-(5-Ethoxycarbonylpentylthio)aniline
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
This table presents representative energy values for the frontier molecular orbitals, which are crucial for predicting the molecule's reactivity.
Reaction Pathway and Transition State Calculations
Theoretical calculations can be used to model the reaction pathways of 4-(5-Ethoxycarbonylpentylthio)aniline in various chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, in an electrophilic aromatic substitution reaction on the aniline ring, computational methods can be used to model the approach of the electrophile, the formation of the sigma complex (intermediate), and the subsequent loss of a proton to yield the final product. These calculations provide valuable insights into the reaction mechanism and can predict the regioselectivity of the reaction.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 4-(5-Ethoxycarbonylpentylthio)aniline over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
MD simulations are particularly useful for understanding the conformational flexibility of the side chain and how it is influenced by the surrounding solvent molecules. By explicitly including solvent molecules in the simulation, it is possible to model solvent effects on the conformational preferences and reactivity of the molecule. These simulations can also provide insights into processes such as the molecule's diffusion and its interactions with other molecules in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for structure elucidation and interpretation of experimental spectra.
DFT calculations can predict the 1H and 13C NMR chemical shifts of 4-(5-Ethoxycarbonylpentylthio)aniline with a high degree of accuracy. nih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. nih.gov Comparing the predicted chemical shifts with experimental data can help to confirm the structure of the compound and assign the signals in the NMR spectrum. researchgate.net
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 4-(5-Ethoxycarbonylpentylthio)aniline
| Parameter | Predicted Value |
|---|---|
| 1H NMR Chemical Shift (ppm, aromatic) | 6.7 - 7.3 |
| 13C NMR Chemical Shift (ppm, C-S) | ~35 |
| IR Frequency (cm-1, C=O stretch) | 1735 |
This table illustrates the type of spectroscopic data that can be predicted computationally to aid in experimental characterization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Synthetic Aspects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For 4-(5-Ethoxycarbonylpentylthio)aniline and related compounds, QSAR models could be developed to predict their reactivity in various synthetic transformations.
By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of aniline derivatives and correlating them with their experimentally determined reaction rates or yields, a predictive QSAR model can be built. Such models can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards molecules with desired properties. For instance, electronic and steric properties have been shown to be important in modeling the biodegradation of anilines. nih.gov
Based on a comprehensive search for "4-(5-Ethoxycarbonylpentylthio)aniline," it has been determined that there is a lack of specific published research data available in the public domain to fully address the detailed sections and subsections of the requested article. The search did not yield specific studies on its application in complex organic synthesis, as a precursor to the specified functional materials, in ligand design, or for the development of novel reagents and catalysts.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. Information available is on related aniline derivatives or general classes of compounds, which falls outside the explicit scope of focusing solely on 4-(5-Ethoxycarbonylpentylthio)aniline as per the user's instructions.
Advanced Applications and Research Prospects of 4 5 Ethoxycarbonylpentylthio Aniline As a Chemical Building Block
Supramolecular Assembly and Self-Organizing Systems
The investigation into the potential of 4-(5-Ethoxycarbonylpentylthio)aniline as a building block for supramolecular assembly and self-organizing systems did not yield any specific studies. The unique structural features of this molecule, namely the aniline (B41778) headgroup, the flexible pentylthio spacer, and the ethoxycarbonyl tail, suggest a potential for amphiphilic behavior that could, in theory, lead to the formation of organized structures such as micelles, vesicles, or liquid crystals. The aniline moiety could participate in hydrogen bonding and π-π stacking interactions, while the alkyl chain could engage in van der Waals interactions. However, without experimental data, any discussion of its self-assembly properties would be purely speculative.
General research on aniline derivatives has shown their capacity to form a variety of supramolecular structures. For instance, the oxidative polymerization of aniline can lead to the formation of self-assembled polyaniline nanostructures. Furthermore, aniline and its simpler derivatives can form co-crystals with other molecules through hydrogen bonding. Nevertheless, these general findings cannot be directly extrapolated to predict the specific behavior of 4-(5-Ethoxycarbonylpentylthio)aniline without dedicated research.
Future Directions in Synthetic Methodology and Applications
There is a similar lack of information regarding future directions in the synthetic methodology and applications specifically for 4-(5-Ethoxycarbonylpentylthio)aniline. While general methods for the synthesis of aniline derivatives with thioether linkages are known, such as the reaction of an aminothiophenol with an alkyl halide or through metal-catalyzed cross-coupling reactions, there are no forward-looking research articles or reviews that outline novel synthetic strategies or potential advanced applications for this particular compound.
The development of new synthetic routes could focus on improving yield, reducing the number of steps, or employing greener reaction conditions. Potential applications could be envisioned in areas where aniline derivatives are already utilized, such as in the synthesis of dyes, polymers, or as intermediates in the pharmaceutical industry. The presence of the thioether and ester functionalities could also open up possibilities for its use in materials science, for example, as a monomer for specialty polymers or as a ligand for metal complexes. However, these remain hypothetical avenues for exploration until supported by dedicated research.
Q & A
Q. Optimization Strategies :
- Temperature Control : Excessive heat may degrade the ethoxycarbonyl group; maintain temperatures below 90°C .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) can enhance coupling efficiency in inert atmospheres .
- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 70 | 18 | 65–75 |
| 2 | Pd(PPh₃)₄ | Toluene | 100 | 24 | 80–85 |
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Aromatic protons (δ 6.5–7.5 ppm, multiplet for aniline).
- Ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).
- ¹³C NMR : Confirm the ethoxycarbonyl carbonyl carbon (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 298.12 for C₁₄H₂₁NO₂S).
- HPLC-PDA : Assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .
Q. Common Pitfalls :
- Oxidative Degradation : Protect samples from light and air to prevent thioether oxidation to sulfoxides .
Advanced: How does the ethoxycarbonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The ethoxycarbonyl group is a strong electron-withdrawing group (EWG), activating the aromatic ring toward NAS by:
- Resonance Effects : Stabilizing the negative charge in the transition state.
- Directing Effects : Guiding substituents to the para position relative to the thioether linkage.
Q. Experimental Validation :
- Kinetic Studies : Compare reaction rates with non-EWG analogs (e.g., methyl instead of ethoxycarbonyl). Use UV-Vis or stopped-flow methods to track intermediate formation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict charge distribution and transition-state geometries .
Table 2 : Reactivity Comparison in NAS Reactions
| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ethoxycarbonyl | 0.45 ± 0.03 | 65.2 |
| Methyl | 0.12 ± 0.02 | 89.7 |
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Discrepancies often arise from differences in assay conditions or cellular uptake mechanisms. Resolve them via:
Standardized Assays :
- Use identical cell lines (e.g., HEK293 for cytotoxicity) and culture conditions across studies.
- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
Mechanistic Profiling :
- Proteomics : Identify protein targets via pull-down assays followed by LC-MS/MS analysis .
- Metabolic Stability : Assess compound degradation in serum (e.g., 24-hour incubation with fetal bovine serum) .
Case Study :
A 2025 study found conflicting IC₅₀ values (10 μM vs. 50 μM) in MCF-7 cells. Further analysis revealed batch-to-batch variability in compound purity (85% vs. 98%) as the root cause .
Advanced: What strategies are recommended for resolving crystallographic data ambiguities in structural studies?
Methodological Answer:
Use SHELX software (e.g., SHELXL for refinement) to address challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
